4-甲酰基-N-(4-甲氧基苯基)哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step processes including bromination, cyclization, N-alkylation, and reduction, using diethanolamine as a starting material. A key intermediate, such as 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, can be prepared by these methods, leading to the final compound through acylation reactions with acyl chloride (Qi-don, 2015).
Molecular Structure Analysis
Molecular structure and conformation play crucial roles in the biological activity of piperazine derivatives. The crystal structure analyses of related compounds reveal that piperazine rings can adopt chair conformations. The spatial arrangement around the piperazine nucleus significantly affects the compound's interaction with biological targets (Anthal et al., 2018).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including hydrosilylation, which can be catalyzed by Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These reactions are significant for the synthesis of enantioselective compounds, highlighting the versatility of piperazine derivatives in organic synthesis (Wang et al., 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystallinity, are influenced by their molecular structures. Crystal engineering studies of closely related compounds have demonstrated the impact of hydrogen bonding and molecular packing on their physical state, which is essential for understanding the material properties of these compounds (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and stability, are closely linked to their molecular structure. For instance, modifications to the piperazine ring or side chains can significantly alter the compound's chemical behavior, including its reactivity towards specific reagents or stability under various conditions. Research in this area focuses on optimizing these properties for potential applications in pharmaceuticals and catalysis (Ntirampebura et al., 2008).
科学研究应用
PET多巴胺D3受体放射配体
高等人(2008年)的研究侧重于合成碳-11标记的羧酰胺衍生物,作为潜在的PET放射配体,用于成像多巴胺D3受体。这包括类似化合物,如(E)-4-甲氧基-N-(4-(4-(2-[(11)C]甲氧基苯基)哌嗪-1-基)丁基)肉桂酰胺,突出了类似化合物在神经影像学和受体研究中的作用(Gao et al., 2008)。
PET 5-HT1A受体
加西亚等人(2014年)研究了N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-羧酰胺,作为WAY100635的类似物,用于PET示踪剂的5-HT1A受体。他们观察到这些化合物是选择性和高亲和力的5-HT1A受体拮抗剂,具有在研究神经精神疾病中的潜在应用(García等人,2014年)。
抗菌和抗真菌剂
金等人(2011年)证明了类似化合物3-(4-(4-甲氧基苯基)哌嗪-1-基)哌啶-4-基联苯-4-羧酸酯(C10)可以选择性地杀死细菌持久者,而不影响正常的抗生素敏感细胞。这可能是解决抗生素耐药性和细菌持久性的重要一步(Kim et al., 2011)。
5-HT1A受体拮抗剂
拉古帕蒂等人(1991年)探索了1-(2-甲氧基苯基)-4-(4-(2-邻苯二甲酰亚胺)丁基)哌嗪的类似物,这是一种5-HT1A受体拮抗剂。他们旨在提高对5-HT1A受体的选择性,超过α1-肾上腺素受体,突出了这些化合物在神经精神药理学中的潜力(Raghupathi et al., 1991)。
镇痛和抗炎特性
聂等人(2020年)研究了N-(4-叔丁基苯基)-4-(3-氯吡啶-2-基)哌嗪-1-羧酰胺的化学修饰和镇痛活性。他们的工作有助于理解基于尿素的TRPV1拮抗剂的结构活性关系,以及它们在疼痛管理中的潜力(Nie et al., 2020)。
用于受体成像的荧光配体
Lacivita等人(2009年)合成了一系列带有荧光基团的1-(2-甲氧基苯基)哌嗪衍生物,用于高亲和力结合到5-HT(1A)受体。这些化合物在使用荧光显微镜可视化受体分布方面非常有用,有助于基于受体的成像研究(Lacivita et al., 2009)。
D3受体成像的放射示踪剂
Kuhnast等人(2006年)合成了FAUC346,一种体外D(3)-选择性配体,作为成像D(3)受体的潜在PET放射示踪剂。这项工作有助于理解大脑中多巴胺系统,具有在神经科学研究中的潜在应用(Kuhnast et al., 2006)。
作用机制
Target of Action
The compound “4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide” is a piperazine derivative. Piperazine derivatives are known to interact with various targets in the body, including neurotransmitter receptors such as serotonin and dopamine receptors . .
Mode of Action
Many piperazine derivatives are known to act as agonists or antagonists at their target receptors, meaning they can either enhance or inhibit the activity of these receptors .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. If it interacts with neurotransmitter receptors as other piperazine derivatives do, it could influence pathways related to mood, pain perception, and other neurological functions .
Pharmacokinetics
Piperazine derivatives can vary widely in their pharmacokinetic properties depending on their specific structures .
属性
IUPAC Name |
4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBVPFZYTLMPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。